molecular formula C14H23Cl2N3O2 B15191319 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride CAS No. 118989-77-8

4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride

Cat. No.: B15191319
CAS No.: 118989-77-8
M. Wt: 336.3 g/mol
InChI Key: BCLOBCBZUAOEIR-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group, a piperazine ring, and an acetamide group, making it a versatile intermediate for several chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetyl chloride with 2-hydroxyethylpiperazine. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride can be used as a building block for the synthesis of bioactive compounds. It may also be employed in the study of enzyme inhibitors and receptor ligands.

Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents for the treatment of various diseases, including neurological disorders and cardiovascular conditions.

Industry: In industry, this compound can be utilized in the production of polymers, coatings, and other materials. Its versatility makes it a valuable component in the manufacturing of a wide range of products.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

  • HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): A zwitterionic biological buffer used in biological and biochemical research.

  • 4-(2-Hydroxyethyl)morpholine: An aminoalcohol used as a building block for pharmaceuticals.

  • 2-Morpholinoethanol: Another morpholine derivative with applications in organic synthesis.

Uniqueness: 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications

Properties

CAS No.

118989-77-8

Molecular Formula

C14H23Cl2N3O2

Molecular Weight

336.3 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride

InChI

InChI=1S/C14H21N3O2.2ClH/c15-14(19)11-16-7-8-17(13(10-16)6-9-18)12-4-2-1-3-5-12;;/h1-5,13,18H,6-11H2,(H2,15,19);2*1H

InChI Key

BCLOBCBZUAOEIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC(=O)N)CCO)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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